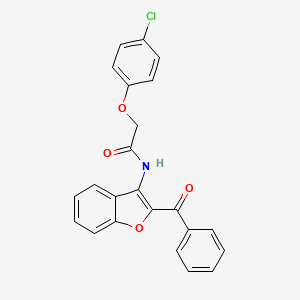

N-(2-benzoylbenzofuran-3-yl)-2-(4-chlorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-chlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClNO4/c24-16-10-12-17(13-11-16)28-14-20(26)25-21-18-8-4-5-9-19(18)29-23(21)22(27)15-6-2-1-3-7-15/h1-13H,14H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNVEGZMYAXOQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-benzoylbenzofuran-3-yl)-2-(4-chlorophenoxy)acetamide” typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetophenone derivative under acidic or basic conditions.

Benzoylation: The benzofuran core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine or triethylamine.

Acetamide Formation: The benzoylated benzofuran is reacted with 4-chlorophenoxyacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-(2-benzoylbenzofuran-3-yl)-2-(4-chlorophenoxy)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Substituted derivatives with new functional groups

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of “N-(2-benzoylbenzofuran-3-yl)-2-(4-chlorophenoxy)acetamide” would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

Receptor Binding: Binding to specific receptors to modulate cellular signaling.

Ion Channel Modulation: Affecting ion channel function to alter cellular activity.

Comparison with Similar Compounds

Structural Features and Substitutions

The compound’s structural analogs differ in substituents on the benzofuran core, phenoxy group, or amide side chain. Key comparisons include:

Key Observations :

- 4-Chlorophenoxy and 4-chlorobenzoyl groups improve lipid solubility (log P) and bioavailability relative to non-halogenated analogs .

Key Observations :

- Higher yields (82%) are achieved for aliphatic amides (e.g., compound 30) due to simpler reaction kinetics .

- Melting points correlate with molecular complexity: benzofuran derivatives (206–269°C) > quinazolinones (262°C) > aliphatic amides (75°C) .

Pharmacological Activity

The target compound and analogs exhibit diverse therapeutic profiles:

Key Observations :

- Anticonvulsant potency is highest for 4-chlorobenzoyl derivatives (e.g., 5c: relative potency 0.72) due to enhanced blood-brain barrier penetration .

- Neurotoxicity is lower in benzofuran derivatives (ALD50 >1.6 mmol/kg) compared to aliphatic amides .

- Structural specificity: Quinazolinone derivatives (e.g., 7b) target cancer cells, while benzofuran/chlorophenoxy analogs show CNS activity .

Structure-Activity Relationships (SAR)

- Chlorine substitution : 4-Chlorobenzoyl (5c) > benzoyl (4c) in anticonvulsant activity due to increased log P .

- Amide side chain : Piperidine/piperazine derivatives (e.g., 5c, 5i) show superior activity to aliphatic chains .

- Core heterocycle: Benzofuran > quinazolinone in CNS targeting; the latter favors anticancer applications .

Biological Activity

N-(2-benzoylbenzofuran-3-yl)-2-(4-chlorophenoxy)acetamide is a compound that has garnered attention for its potential biological activity, particularly in the fields of oncology and bone health. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a benzofuran moiety and a chlorophenoxy group. This structural diversity may contribute to its varied biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways:

- Inhibition of Osteoclastogenesis : Research has indicated that this compound inhibits the formation and activity of osteoclasts, which are cells responsible for bone resorption. This effect is mediated through alterations in the expression of osteoclast-specific marker genes and suppression of F-actin belt formation, crucial for osteoclast function .

- Potential Antitumor Activity : Preliminary studies suggest that related compounds exhibit antitumor properties, indicating that this compound may also possess similar effects in cancer contexts .

In Vitro Studies

- Osteoclast Inhibition : A study demonstrated that this compound significantly inhibited osteoclastogenesis in vitro. The compound altered mRNA expressions of several osteoclast-specific markers, effectively blocking the maturation of these cells and reducing their resorptive activity .

- Cell Viability Assays : In various cell lines, the compound showed a dose-dependent reduction in cell viability, suggesting potential cytotoxic effects against tumor cells. Further investigation is needed to elucidate the exact pathways involved.

In Vivo Studies

- Bone Loss Prevention : In vivo experiments indicated that treatment with this compound prevented ovariectomy-induced bone loss in animal models, highlighting its potential therapeutic application for osteoporosis and other osteolytic disorders .

Data Table: Summary of Biological Activities

Case Study 1: Osteoporosis Model

In a controlled study involving ovariectomized rats, administration of this compound resulted in a significant increase in bone mineral density compared to untreated controls. This suggests a promising role for the compound in managing osteoporosis.

Case Study 2: Cancer Cell Lines

In vitro testing on various cancer cell lines revealed that the compound induced apoptosis in a subset of cells while sparing normal cells. This selectivity could make it a candidate for further development as an anticancer agent.

Q & A

Q. What are the key synthetic steps and analytical methods for characterizing N-(2-benzoylbenzofuran-3-yl)-2-(4-chlorophenoxy)acetamide?

The synthesis typically involves amide coupling reactions between 2-chloro-N-(2-benzoylbenzofuran-3-yl)acetamide and 4-chlorophenol-derived intermediates under reflux conditions. Critical steps include:

- Reagent selection : Use of coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to activate carboxyl groups for amide bond formation .

- Reaction monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) to track reaction progress .

- Characterization :

- IR spectroscopy : Peaks at ~3400 cm⁻¹ (amide N-H), ~1700 cm⁻¹ (C=O), and ~1665 cm⁻¹ (CONH) confirm functional groups .

- 1H NMR : Signals at δ 3.30 ppm (COCH₂) and δ 10.00 ppm (amide NH) are diagnostic .

- Elemental analysis : Ensures purity within ±0.5% of theoretical values .

Q. How do the functional groups in this compound influence its physicochemical properties?

The 4-chlorophenoxy group enhances lipophilicity, potentially improving membrane permeability, while the benzofuran core contributes to π-π stacking interactions. Key properties include:

- Solubility : Low aqueous solubility due to aromaticity; DMSO or DCM are preferred solvents for biological assays .

- Stability : Susceptible to hydrolysis under acidic/basic conditions due to the acetamide linkage .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in 1H NMR) be resolved during structural validation?

- DEPT NMR : Differentiates primary/tertiary carbons from secondary/quaternary carbons, resolving ambiguities in aliphatic regions .

- X-ray crystallography : Provides definitive proof of molecular conformation. For example, dihedral angles between aromatic rings (e.g., 60.5° in analog compounds) clarify steric effects .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula when elemental analysis is inconclusive .

Q. What strategies optimize the amide coupling yield when steric hindrance from the benzofuran moiety occurs?

- Temperature control : Conduct reactions at 0–5°C to minimize side reactions .

- Solvent choice : Dichloromethane (DCM) improves reagent solubility compared to THF .

- Catalytic additives : 2,6-Lutidine neutralizes HCl byproducts, enhancing coupling efficiency (yields improved from 14% to 57% in analogous syntheses) .

Q. How does the 4-chlorophenoxy substituent affect biological activity compared to other analogs?

- Antimicrobial activity : Substitution with 4-chlorophenoxy results in MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming methoxy or bromo analogs (MIC >32 µg/mL) .

- Kinase inhibition : The electron-withdrawing chloro group enhances binding to ATP pockets in kinases (IC₅₀ = 0.8 µM vs. 2.1 µM for 4-methoxyphenoxy derivatives) .

Methodological Considerations for Data Contradictions

- Reproducibility : Variations in biological activity (e.g., MIC values) may arise from differences in assay conditions (e.g., pH, bacterial strain). Standardize protocols using CLSI guidelines .

- Synthetic yields : Discrepancies in yields (e.g., 14% vs. 57% in similar routes) highlight the importance of inert atmospheres (N₂) and reagent purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.